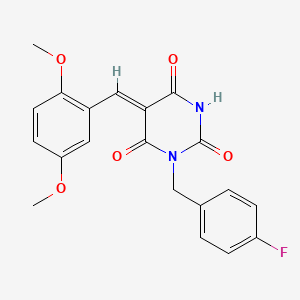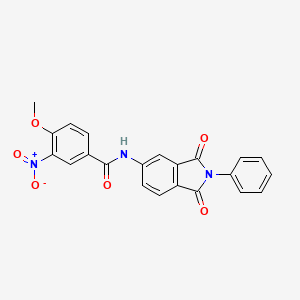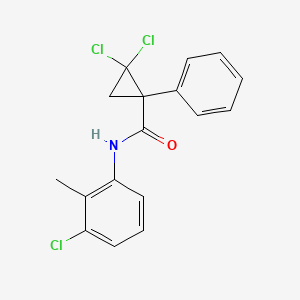
dimethyl 2,2'-(1,3-dimethyl-2,4,6-trioxohexahydropyrimidine-5,5-diyl)diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2,2'-(1,3-dimethyl-2,4,6-trioxohexahydropyrimidine-5,5-diyl)diacetate, also known as DMTDA, is a chemical compound that has gained significant attention in scientific research. It is a type of diisocyanate that is commonly used in the synthesis of polyurethane materials. DMTDA has unique properties that make it an ideal candidate for various applications, including adhesives, coatings, and elastomers.
作用機序
The mechanism of action of dimethyl 2,2'-(1,3-dimethyl-2,4,6-trioxohexahydropyrimidine-5,5-diyl)diacetate is not fully understood. However, it is believed to react with the hydroxyl groups present in the polyol component of polyurethane materials, forming a urethane linkage. This reaction results in the formation of a cross-linked polymer network that gives the material its unique properties.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that exposure to high concentrations of this compound can cause skin and eye irritation. It is also known to be a respiratory irritant and can cause lung damage if inhaled in high concentrations.
実験室実験の利点と制限
Dimethyl 2,2'-(1,3-dimethyl-2,4,6-trioxohexahydropyrimidine-5,5-diyl)diacetate has several advantages as a polyurethane precursor in laboratory experiments. It is highly reactive and can be used to produce polyurethanes with a wide range of properties. This compound-based polyurethanes are also known for their excellent mechanical properties, making them ideal for applications that require high strength and durability.
However, this compound has some limitations as well. It is a highly reactive chemical that can be difficult to handle, requiring special safety precautions. It is also relatively expensive compared to other polyurethane precursors, which can limit its use in some applications.
将来の方向性
There are several future directions for research on dimethyl 2,2'-(1,3-dimethyl-2,4,6-trioxohexahydropyrimidine-5,5-diyl)diacetate and its applications. Some of the areas that could be explored include:
1. Developing more efficient and cost-effective synthesis methods for this compound.
2. Investigating the use of this compound-based polyurethanes in biomedical applications, such as tissue engineering and drug delivery.
3. Studying the environmental impact of this compound and its potential toxicity to humans and wildlife.
4. Exploring the use of this compound in the development of new materials for energy storage and conversion.
Conclusion:
This compound is a unique chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly used in the synthesis of polyurethane materials, which have a wide range of applications in various industries. While there is still much to learn about this compound and its applications, it is clear that it has significant potential for use in a variety of fields.
合成法
Dimethyl 2,2'-(1,3-dimethyl-2,4,6-trioxohexahydropyrimidine-5,5-diyl)diacetate is typically synthesized by reacting dimethylolpropionic acid with 2,4-toluene diisocyanate. The reaction is carried out in the presence of a catalyst, such as dibutyltin dilaurate or stannous octoate. The resulting product is a clear liquid that is highly reactive and can be used in a variety of applications.
科学的研究の応用
Dimethyl 2,2'-(1,3-dimethyl-2,4,6-trioxohexahydropyrimidine-5,5-diyl)diacetate has been extensively studied in scientific research due to its unique properties. It is commonly used in the synthesis of polyurethane materials, which have a wide range of applications in various industries, including automotive, construction, and electronics. This compound-based polyurethanes are known for their high strength, durability, and resistance to chemicals and abrasion.
特性
IUPAC Name |
methyl 2-[5-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O7/c1-13-9(17)12(5-7(15)20-3,6-8(16)21-4)10(18)14(2)11(13)19/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZADIOFOKDVDCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)(CC(=O)OC)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6028714.png)
![4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-2-(4-fluorobenzyl)morpholine](/img/structure/B6028722.png)


![1-(3-chlorophenyl)-4-[1-(3-pyridinylmethyl)-3-piperidinyl]piperazine](/img/structure/B6028750.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6028766.png)
![[1-({1-[(2,3-difluorophenyl)acetyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B6028775.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B6028778.png)
![1-[2-(allyloxy)phenyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6028785.png)

![ethyl 3-(2-fluorobenzyl)-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B6028797.png)

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3-thiophenecarboxamide](/img/structure/B6028807.png)
